Product packaging for Disperse orange 3(Cat. No.:CAS No. 70734-98-4)

Disperse orange 3

Cat. No.: B7821997
CAS No.: 70734-98-4
M. Wt: 242.23 g/mol
InChI Key: UNBOSJFEZZJZLR-UHFFFAOYSA-N
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Description

Conventional Diazotization-Coupling Methods

The most documented synthesis of Disperse Orange 3 follows a multi-stage process utilizing 4-nitroaniline (B120555) and p-phenylenediamine (B122844). chemicalbook.com

Three-Stage Synthesis Process Involving 4-Nitroaniline and p-Phenylenediamine

A common conventional method for synthesizing this compound involves a three-stage process starting with 4-nitroaniline and p-phenylenediamine. chemicalbook.com This route proceeds through the diazotization of p-phenylenediamine, followed by a coupling reaction with 4-nitroaniline in an acidic medium.

Diazotization of p-Phenylenediamine and Subsequent Coupling

The synthesis typically begins with the diazotization of p-phenylenediamine. p-Phenylenediamine is dissolved in a dilute acid, such as 5 mol/L hydrochloric acid, and cooled to a low temperature, typically between -5°C and 0°C. chemicalbook.com Sodium nitrite (B80452) is then added dropwise to this cooled solution to form the diazonium salt. chemicalbook.com

Following the diazotization of p-phenylenediamine, the resulting diazonium salt solution is coupled with 4-nitroaniline. A solution of 4-nitroaniline in dilute hydrochloric acid is added to the diazonium salt solution, initiating the coupling reaction. chemicalbook.com The mixture is stirred, and the pH is subsequently adjusted to neutral using a base, such as saturated potassium carbonate, to precipitate the product. chemicalbook.com The precipitated dye is then filtered and vacuum-dried. chemicalbook.com One reported synthesis using this method achieved a yield of 97.1% pure this compound. chemicalbook.com

Temperature Control during Diazotization

Strict temperature control is crucial during the diazotization step. The reaction is typically carried out at low temperatures, usually between 0°C and 5°C, to maintain the stability of the diazonium salt intermediate and prevent its premature decomposition. ekb.egacs.orgmdpi.com Maintaining a low temperature is a heavily emphasized requirement in azo dye synthesis instructions. acs.org While some studies suggest that the reaction can tolerate slightly elevated temperatures for short periods without a significant decrease in yield, low temperatures are generally preferred to ensure the longevity of the relatively unstable diazonium salts. acs.org After the addition of sodium nitrite, the mixture is often stirred for a period, such as 30 minutes at 0°C–5°C, to ensure complete reaction and quench residual nitrous acid, often with the addition of urea.

Alternative Synthetic Routes and Derivatives

While the conventional diazotization-coupling method is prevalent, alternative synthetic routes and the synthesis of derivatives with modified structures are also explored in the field of azo dye chemistry.

Synthesis of Pyridine (B92270) Azo Disperse Dye Derivatives

Research has been conducted on the synthesis of azo disperse dyes containing a pyridine ring. emerald.comnih.govresearchgate.nettandfonline.com These derivatives are explored for their potential advantages, including a color deepening effect attributed to the pyridine ring and improved dyeability due to their smaller molecular structure. emerald.com The heterocyclic nature of the pyridine ring can also contribute to excellent sublimation fastness on dyed fibers. emerald.com The synthesis of such derivatives often involves the reaction of diazotized aniline (B41778) derivatives or diazotized amino antipyrene with coupling components like dibenzoyl methane, benzoyl acetone, and cyanoacetamide under specific conditions, such as boiling ethanolic sodium ethoxide. nih.govresearchgate.net

Computational Approaches to Reaction Mechanisms

Computational studies, such as those utilizing density functional theory (DFT), are employed to investigate the reaction mechanisms involved in the degradation and potentially the synthesis of azo dyes like this compound. researchgate.netrsc.org These studies can help elucidate the initial steps of chemical reactions and the interaction of the dye molecule with various species. For instance, computational studies have investigated the interaction of the hydroperoxyl radical (•OOH) with this compound to understand degradation pathways. researchgate.net Such theoretical approaches can provide insights into reaction pathways and the effect of molecular structure on reactivity. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N4O2 B7821997 Disperse orange 3 CAS No. 70734-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-nitrophenyl)diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10N4O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBOSJFEZZJZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061061
Record name C.I. Disperse Orange 3
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730-40-5
Record name 4-Amino-4′-nitroazobenzene
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Record name Benzenamine, 4-((4-nitrophenyl)azo)-
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Record name Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]-
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Record name C.I. Disperse Orange 3
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Record name 4-[(4-nitrophenyl)azo]aniline
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Record name DISPERSE ORANGE 3
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Synthesis Pathways and Reaction Mechanisms of Disperse Orange 3

Computational Approaches to Reaction Mechanisms

Density Functional Theory (DFT) for Bond Cleavage Site Prediction

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure of many-body systems, particularly in predicting the potential bond cleavage sites and degradation pathways of molecules like Disperse Orange 3. DFT calculations can provide insights into the energetic favorability of different reaction mechanisms by determining properties such as bond dissociation energies, transition states, and the topology of electron density. acs.orgtsu.edu

Research employing DFT has been instrumental in understanding the initial steps of azo dye degradation, including this compound. For instance, studies have theoretically proposed degradation pathways initiated by the interaction of reactive species such as the hydroperoxyl radical (•OOH) with azo dyes. nih.govresearchgate.net These computational studies, using methodologies like M06-2X/6-311+G(d,p) and CAM-B3LYP/6-311+G(d,p) in a solvent like water, calculate rate constants and activation energies for different degradation mechanisms. nih.govresearchgate.net For this compound, interactions with the hydroperoxyl radical have been studied via proposed mechanisms, with calculations showing a preference for certain pathways based on lower activation energies. nih.govresearchgate.net

DFT is also applied to predict bond cleavage sites based on molecular structure, including the use of SMILES structures for calculation inputs. By analyzing the electronic structure, such as frontier molecular orbitals (HOMO and LUMO) and electron density distribution, DFT can indicate the most susceptible bonds to cleavage under various conditions, such as oxidative or thermal stress. acs.orgtsu.edunih.gov For example, in the thermal degradation of azobenzene (B91143) dyes, including this compound, DFT calculations have supported experimental findings by designating weak bonds and their associated bond breaking products. tsu.edu These studies have shown that electron-withdrawing groups can enhance the dissociation of the phenyl-nitrogen bond at the benzene (B151609) moiety carrying the withdrawing group, while electron-donating groups can inhibit this dissociation. tsu.edu The thermal loss of nitrogen from azo dyes appears to occur in a multi-step process, where the phenyl-nitrogen bond adjacent to an electron-withdrawing group cleaves first, followed by the loss of a nitrogen molecule. tsu.edu

DFT calculations have also been used to model the oxidative degradation of azo dyes, suggesting that cleavage of the N=N bond can occur following the addition of a hydroxyl radical to the chromophore. acs.org By optimizing structures for proposed reaction pathways involving either C-N or N=N bond cleavage and refining energies using higher levels of theory, DFT helps determine the energetically more favorable degradation routes. acs.org Reactivity indices and electron density topology calculations further confirm these findings. acs.org

Advanced Spectroscopic and Optical Characterization of Disperse Orange 3

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly UV-Visible (UV-Vis) spectroscopy, is a fundamental technique for characterizing azo compounds like Disperse Orange 3. This method probes the electronic transitions within the molecule upon absorption of light.

UV-Visible Absorption Spectra Analysis in Various Solvents

The UV-Vis absorption spectrum of this compound typically exhibits strong absorption bands in the visible region, primarily due to the delocalized π-electrons within the azo group and the extended π-conjugated system researchgate.netsci-hub.se. The position and intensity of these bands are influenced by the solvent due to solute-solvent interactions, leading to solvatochromic shifts sci-hub.se.

Studies have examined the UV-Vis absorption spectra of this compound in various solvents and at different concentrations researchgate.netsci-hub.se. For instance, in ethanol (B145695), this compound shows a maximum absorbance (λmax) at 443 nm researchgate.net. The molar extinction coefficient (εmax) at this wavelength in ethanol at a concentration of 10⁻⁴ M was calculated to be 1.35 × 10⁴ M⁻¹ cm⁻¹ researchgate.net. The absorption band in the visible region has been reported to shift significantly depending on the solvent polarity, ranging from 398 nm in cyclohexane (B81311) to 474 nm in dimethylsulfoxide sci-hub.seresearchgate.net.

Analysis of Pi-Pi* Electronic Transitions

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily attributed to π-π* and n-π* transitions involving the azo group and the aromatic rings researchgate.netsci-hub.semdpi.com. The strong absorption band in the visible region (around 443-474 nm depending on the solvent) is mainly ascribed to the π-π* transition of the conjugated system, which is enhanced by the charge transfer character between the electron-donor amino group and the electron-withdrawing nitro group sci-hub.seresearchgate.net. A weaker band in the UV region, around 275-281 nm, is typically correlated to secondary π-π* transitions or transitions localized on the phenyl groups researchgate.netmdpi.com. Some studies also suggest the presence of an n-π* transition, although it is generally weaker and may overlap with the more intense π-π* bands mdpi.com.

Vibrational Spectroscopy (FTIR, IRRAS) for Molecular Structure Elucidation

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy and Infrared Reflection-Absorption Spectroscopy (IRRAS), are valuable for elucidating the molecular structure of this compound and investigating its interactions and orientation, particularly in thin films scientific.netresearchgate.net.

FTIR spectroscopy provides information about the functional groups present in the molecule based on their characteristic vibrational frequencies eurekaunima.com. Analysis of the FTIR spectrum of this compound can confirm the presence of key functional groups, such as N-H (amine), C=C (aromatic rings), N=N (azo), and N=O (nitro) stretches eurekaunima.com. For instance, a weak peak around 1550 cm⁻¹ in the FTIR spectrum can indicate the presence of the azo (N=N) group researchgate.net. Studies on this compound thin films produced by methods like Physical Vapor Deposition (PVD) have utilized FTIR to investigate the molecular structure within the film scientific.netresearchgate.net.

IRRAS is a surface-sensitive technique used to study the vibrational modes of molecules adsorbed on surfaces or in thin films, providing insights into molecular orientation and arrangement scientific.netresearchgate.netruhr-uni-bochum.de. IRRAS studies on this compound thin films can complement FTIR analysis by revealing how the molecules are oriented relative to the substrate surface scientific.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GCMS) for Structural Validation and Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques used for the structural validation of this compound and the identification of its degradation products or metabolites scientific.netresearchgate.netsciensage.info.

NMR spectroscopy, particularly ¹H NMR, provides detailed information about the hydrogen atoms within the molecule, allowing for the confirmation of the proposed chemical structure of this compound nih.govchemicalbook.com. By analyzing the chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum, researchers can verify the connectivity and arrangement of atoms nih.govchemicalbook.com.

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry researchgate.net. This method is particularly useful for analyzing volatile or semi-volatile compounds. In the context of this compound, GC-MS can be used to identify the products formed during its degradation, such as in biodegradation processes sciensage.info. Studies have used GC-MS to characterize metabolites like p-nitroaniline and catechol, which can result from the cleavage of the azo bond sciensage.info.

Nonlinear Optical Properties

This compound, as a push-pull azobenzene (B91143) chromophore with an electron-donor amino group and an electron-withdrawing nitro group, exhibits interesting nonlinear optical (NLO) properties sci-hub.seacs.orgworldscientific.com. NLO materials are crucial for various photonic applications, including optical data processing, optical computing, and optical switches researchgate.net.

The NLO properties of this compound arise from the large electron mobility and charge transfer across its π-conjugated system when subjected to an intense optical field sci-hub.seacs.org.

Second-Order Hyperpolarizability and Optical Energy Band Gap Determination

The second-order hyperpolarizability (γ) is a key parameter describing the third-order NLO response of a material researchgate.netrsc.orgresearcher.life. Studies have investigated the second-order hyperpolarizability of this compound using techniques like the Z-scan method researchgate.netresearchgate.net. For this compound dissolved in tetrahydrofuran (B95107) (THF), a value of -1.93 × 10⁻⁴⁵ m⁵ V⁻² for the second-order hyperpolarizability has been reported when investigated at 532 nm researchgate.netresearchgate.net. The NLO response can be strongly influenced by resonant phenomena related to linear absorption at certain wavelengths researchgate.net.

The optical energy band gap (Eg) of a material is the minimum energy required to excite an electron from the valence band to the conduction band chalcogen.ro. For organic semiconductors and chromophores like this compound, the band gap is related to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . The optical band gap can be estimated from the UV-Vis absorption spectra, typically from the absorption edge scispace.com. Studies on this compound and similar azo dyes embedded in polymer matrices have reported optical energy band gaps in the range of approximately 2 eV to 3.0 eV scispace.comresearchgate.net. For this compound specifically, an inferred band gap of approximately 3.0 eV has been mentioned in the context of its optical and electronic performance .

Compound Information

Compound NamePubChem CID
This compound12896
p-nitroaniline993
p-phenylenediamine (B122844)7073
catechol289
Disperse Orange 1329753317
Disperse Orange 1326080
Disperse Orange 2531482-56-1
Disperse Red 12872-52-8
Disperse Red 132872-48-2
Disperse Red 1960700
Disperse Yellow 32832-40-8
Tetrahydrofuran (THF)8028
Ethanol702
Cyclohexane8030
Dimethylsulfoxide679

Data Tables

UV-Vis Absorption Maxima of this compound in Different Solvents

Solventλmax (nm)Source
Ethanol443 researchgate.net
Cyclohexane398 sci-hub.seresearchgate.net
Dimethylsulfoxide474 sci-hub.seresearchgate.net
Tetrahydrofuran443 researchgate.net

Selected FTIR Peaks for this compound

Wavenumber (cm⁻¹)Assignment (Tentative)Source
3434O-H eurekaunima.com
3404O-H eurekaunima.com
3128N-H eurekaunima.com
2927C-H eurekaunima.com
1641C=C / N=N eurekaunima.com
~1550N=N (Azo) researchgate.net

Nonlinear Optical Property Data for this compound

PropertyValueConditionsSource
Second-Order Hyperpolarizability (γ)-1.93 × 10⁻⁴⁵ m⁵ V⁻²532 nm, in THF researchgate.netresearchgate.net
Optical Energy Band Gap (Eg)~3.0 eV (inferred)Context of Optical Performance
Optical Energy Band Gap (Eg)2 eV to 2.3 eV (in PMMA)Thin films in PMMA matrix scispace.comresearchgate.net

Photophysical Properties and Photoisomerization Phenomena

The photophysical properties of this compound are closely linked to its azobenzene chromophore, which can undergo photoisomerization. researchgate.netacs.org This process typically involves the reversible transformation between trans and cis isomeric forms upon irradiation with light of specific wavelengths. researchgate.net Studies on azobenzene derivatives, including those structurally similar to DO3, have revealed that the nature of donor and acceptor substituents significantly impacts the isomerization kinetics and efficiency. acs.orgresearchgate.netnih.gov

Research indicates that the photoisomerization behavior of azo dyes like DO3 can be influenced by their environment, such as when doped into polymer matrices like poly(methyl methacrylate) (PMMA). researchgate.netresearchgate.netnih.gov The transitions associated with the absorption bands of DO3 have been correlated to π* ← π and π* ← n transitions. researchgate.net For instance, in ethanol at a concentration of 10⁻⁴ M, DO3 exhibits a maximum absorbance (λmax) at 443 nm, with a molar extinction coefficient (εmax) calculated as 1.35 × 10⁴ M⁻¹ cm⁻¹ and an oscillator strength (f) of 15.83 × 10⁻² M⁻¹ cm⁻². researchgate.net The molecule also demonstrates fluorescence at 532 nm when excited at 440 nm, showing a notable Stokes shift of 89 nm. researchgate.net

Quantum chemical investigations have explored the isomerization pathway of DO3, suggesting that the process through a linear transition state involving the breaking of the -N=N- bond in the first excited state is not obtained. researchgate.net Instead, studies indicate the presence of a crossing between active one-electron states and between the closed-shell state and the lowest open-shell state in the many-electron diagram. researchgate.net The efficiency of photoisomerization can be regulated by the strength of push-pull substituents. acs.org

Applications in Optical Switches, Optical Limiters, and Data Storage

The photophysical properties of this compound and its derivatives, particularly their photochromic and nonlinear optical (NLO) characteristics, make them attractive candidates for applications in photonics and optoelectronics. researchgate.netresearchgate.net These applications include optical switches, optical limiters, and optical data storage. researchgate.netresearchgate.netresearch-advances.org

Materials exhibiting strong third-order nonlinear optical properties, such as nonlinear absorption and refraction, are crucial for the development of devices used in optical communications, signal processing, and data storage. researchgate.net Azo dyes like DO3, when incorporated into polymer films, have shown potential for these applications. researchgate.netresearch-advances.org For example, studies on Disperse Orange 25, a related azo dye, have demonstrated reverse saturable absorption (RSA) under high-intensity laser illumination, indicating its suitability for optical limiting devices. researchgate.net While the search results specifically mention DO25 and other azo dyes in the context of optical limiting and data storage, the shared azo chromophore and similar structural features suggest that DO3 would possess relevant NLO properties, as indicated by its nonlinear optical response at 532 nm. researchgate.net The value of second-order hyperpolarizability for dispersed orange 3 has been reported as -1.93 × 10⁻⁴⁵ m⁵ V⁻². researchgate.net

The photoisomerization property of azo dyes is instrumental in the development of photo-responsive materials, including those used in optical data storage and switches. researchgate.net The ability of these molecules to change their state upon light exposure allows for the creation of materials where optical properties can be reversibly controlled.

Electrochemical Spectroscopic Techniques

Electrochemical spectroscopic techniques provide valuable insights into the behavior of this compound at electrode interfaces, particularly concerning adsorption and reaction dynamics. The electrochemical behavior of synthetic orange dyes is closely tied to their molecular structure, with the azo group serving as a primary electroactive center. nih.gov

In Situ Second Harmonic Generation (SHG) for Adsorption and Oxidation Dynamics

In situ Second Harmonic Generation (SHG) spectroscopy, combined with electrochemical methods, has been employed to investigate the dynamics of adsorption and oxidation of this compound molecules on electrode surfaces, such as polycrystalline platinum. researchgate.neticcas.ac.cnaip.orgacs.orgorcid.orgacs.org SHG is a surface-sensitive technique that can provide information about molecular orientation and surface coverage. researchgate.netaip.orgacs.org

Studies using in situ SHG have shown that the change in SHG intensity for DO3 molecules on a polycrystalline Pt electrode under certain potential steps primarily results from changes in number density rather than orientation angle. acs.orgacs.org This indicates that as DO3 interacts with the electrode surface under applied potential, the primary effect observed by SHG is the change in the amount of adsorbed molecules.

Further investigations using techniques like double potential step experiments and UV-Vis spectroscopy have confirmed that the change in number density arises from the cooperative effects of adsorption and oxidation of DO3 at the interface. acs.orgacs.org Under an applied potential, the adsorption rate of DO3 can be greater than its electrooxidation rate, leading to increased surface coverage until a maximum SHG intensity is reached. acs.orgacs.org Subsequently, oxidation can become dominant, leading to a stabilization of the SHG intensity as an equilibrium between adsorption and oxidation is established. acs.org

Time-Dependent SHG Spectra and Rate Constant Determination

Time-dependent SHG spectra are crucial for understanding the kinetics of adsorption and electrochemical reactions at electrode/solution interfaces involving molecules like this compound. researchgate.netaip.orgacs.org These spectra can reveal distinct regimes corresponding to different processes occurring at the interface. researchgate.net

While some studies on other molecules like 4-hydroxypyridine (B47283) have interpreted time-dependent SHG curves with a two-step adsorption model involving fast adsorption and slow reorientation, research on this compound on polycrystalline Pt suggests that the SHG intensity change is mainly due to number density changes. researchgate.netacs.orgacs.org

Environmental Fate and Degradation Mechanisms of Disperse Orange 3

Bioremediation Strategies

Bioremediation leverages the metabolic capabilities of microorganisms to degrade pollutants. frontiersin.orgmedcraveonline.comnih.gov This approach is considered environmentally benign and cost-effective compared to many physical and chemical treatments. sci-hub.senih.gov The effectiveness of bioremediation is influenced by various factors, including the choice of microbial strains and the optimization of environmental parameters. medcraveonline.commdpi.comjmbfs.org

Microbial Degradation by Bacterial Strains (e.g., Pseudomonas DL17)

Bacterial strains have demonstrated significant potential in the biodegradation of azo dyes. sci-hub.seescholarship.orgmdpi.com A notable example is the alkaliphilic bacterium Pseudomonas DL17, isolated from the hypersaline Lonar Lake in India. sciensage.infosciensage.infonih.gov This strain has shown a remarkable ability to degrade Disperse Orange 3, achieving complete mineralization of experimental concentrations within 24 hours under optimal conditions. sciensage.infosciensage.info Studies indicate that Pseudomonas DL17 possesses a high degradation potential for recalcitrant azo dyes. sciensage.infosciensage.info

Other bacterial species, including Shewanella putrefaciens, Acinetobacter sp. SRL8, and various Bacillus and Pseudomonas species, have also been reported to decolorize or degrade azo dyes, highlighting the diverse microbial capabilities in this area. sci-hub.seescholarship.orgsciensage.infomedcraveonline.comjmbfs.orgtandfonline.com

Data on Pseudomonas DL17 Degradation of this compound:

StrainIsolation SourceOptimal pHOptimal TemperatureTime for Complete Mineralization
Pseudomonas DL17Lonar Lake, India9.0 sciensage.info37°C sciensage.info24 hours sciensage.infosciensage.info
Mechanistic Pathway for Biodegradation, Including Azo Reductase and Nitro Reductase Activities

The biodegradation of this compound by Pseudomonas DL17 involves a mechanistic pathway that includes the activity of enzymes like azo reductase and nitro reductase. sciensage.infosciensage.info The initial and often crucial step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). scbt.comescholarship.orgresearchgate.net This cleavage is typically catalyzed by azoreductases, particularly under anaerobic or low oxygen conditions. scbt.comresearchgate.net

In the case of Pseudomonas DL17, both azo reductase and nitro reductase activities were observed, with azo reductase showing more activity compared to nitro reductase. sciensage.infosciensage.info This suggests that the azo bond is preferably cleaved by this bacterial strain. sciensage.info The reduction of the azo bond leads to the formation of colorless aromatic amines. escholarship.orgresearchgate.net

Role of Cytochrome P450 and Other Enzymes in Biodegradation

Beyond azo and nitro reductases, other enzymes play a significant role in the biodegradation of this compound by Pseudomonas DL17. Cytochrome P450 (CYP450) and related enzymes showed increased activity in the presence of the dye. sciensage.infosciensage.infonih.gov CYP450 enzymes are known to function as monooxygenases or dioxygenases and are involved in the biotransformation of various recalcitrant compounds. sciensage.infomdpi.com Their induction suggests their participation in further modifying the dye structure or its initial breakdown products. sciensage.infonih.gov

Other enzymes such as Tyrosinase and Superoxide Dismutase (SOD) also exhibited higher activity in Pseudomonas DL17 during the degradation process. sciensage.infosciensage.info Studies on the degradation of related nitro-aromatic compounds by Pseudomonas DL17 have also indicated the induction of enzymes like catalase, peroxidase, acetanilide (B955) hydroxylase, catechol 1,2 dioxygenase, and catechol 2,3 dioxygenase, suggesting a broader enzymatic machinery involved in the detoxification pathway. nih.gov Metalloporphyrins have been investigated as biomimetic models for cytochrome P450 in the oxidative degradation of this compound. mdpi.comresearchgate.netscielo.br

Identification of Solvent-Extracted Metabolites (e.g., p-nitroaniline, p-phenylenediamine (B122844), acetanilide, catechol)

Analysis of solvent-extracted metabolites is crucial for understanding the degradation pathway. Using techniques such as UV-Vis, FTIR, NMR, and GCMS analysis, several metabolites were identified during the biodegradation of this compound by Pseudomonas DL17. sciensage.infosciensage.infonih.gov These include p-nitroaniline, p-phenylenediamine, acetanilide, and catechol. sciensage.infosciensage.infonih.gov

The appearance and subsequent disappearance of these metabolites over time indicate their transient nature in the degradation process. sciensage.info For instance, p-phenylenediamine was observed in the broth media and its concentration diminished over time. sciensage.info The formation of aromatic amines like p-nitroaniline and p-phenylenediamine from the cleavage of the azo bond is a common step in azo dye biodegradation. escholarship.orgresearchgate.net While these amines can be hazardous, their further degradation by the bacteria, such as the conversion of catechol via the TCA cycle, leads to detoxification and potentially complete mineralization. researchgate.net

Optimization of Bioremediation Parameters (pH, Temperature, Salinity)

Optimizing environmental parameters is essential for enhancing the efficiency of microbial degradation. For Pseudomonas DL17, optimal conditions for this compound degradation were determined to be pH 9.0 and a temperature of 37°C. sciensage.info The strain demonstrated a favorable pH range for growth between 8.0 and 9.0. nih.gov

Salinity is another critical factor, particularly for bacteria isolated from saline environments like Lonar Lake. While high salt concentrations can inhibit microbial activity, some bacterial strains, including Shewanella species, have shown the ability to decolorize azo dyes, including this compound, at salt concentrations up to 6% or higher. medcraveonline.comtandfonline.com Optimizing parameters such as temperature, pH, and salinity is a key aspect of maximizing bioremediation effectiveness. medcraveonline.commdpi.comjmbfs.org

Bio-augmentation and Biomineralization Studies

Biomineralization, the complete breakdown of organic pollutants into inorganic substances like carbon dioxide, water, and mineral salts, is the ultimate goal of effective bioremediation. medcraveonline.comnih.gov Pseudomonas DL17 has demonstrated the capability for complete mineralization of this compound within 24 hours, indicating its high potential for detoxification. sciensage.infosciensage.info

Bio-augmentation, the introduction of specific microorganisms to a contaminated site to enhance degradation, is a strategy that can improve the efficiency of bioremediation. frontiersin.orgsciensage.infonih.gov Studies suggest that bacterial strains often exhibit enhanced biodegradation capabilities after bio-augmentation. frontiersin.orgsciensage.info The effectiveness of using strains like Pseudomonas DL17 in bio-augmentation strategies for treating this compound contaminated wastewater is supported by its demonstrated mineralization potential and adaptability to specific environmental conditions. sciensage.infosciensage.infonih.gov

Fungal Degradation (e.g., Pleurotus ostreatus)

White-rot fungi, such as Pleurotus ostreatus (strain Florida), have been investigated for their ability to biodegrade azo dyes like this compound. chemicalbook.inresearchgate.netsigmaaldrich.comscispace.com Studies using Pleurotus ostreatus grown in submerged cultures have shown degradation of this compound. researchgate.net The degradation process can involve the cleavage of the azo bond. researchgate.net Metabolites identified during the degradation of this compound by Pleurotus ostreatus include 4-nitroaniline (B120555), 4-nitrobenzene, 4-nitrophenol, and 4-nitroanisole. researchgate.net Veratryl alcohol, a mediator for lignin (B12514952) peroxidase enzymes produced by white-rot fungi, and its oxidized form, veratraldehyde, have also been detected in cultures containing this compound. researchgate.net The azo bond of this compound can undergo symmetric oxidative cleavage to an amine group or asymmetric cleavage to phenyldiazine compounds, or oxidation. researchgate.net

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) have been explored as effective techniques for the degradation of persistent pollutants like azo dyes, offering advantages over traditional physical, chemical, and biological methods which may have limited degradation effects on these compounds. niscair.res.in Nanoparticle technology, in particular, has shown promise for dye degradation. niscair.res.in

Catalytic Degradation by Nanoparticles (e.g., Silver Nanoparticles, TiO2 Nanoparticles)

Silver nanoparticles have been found to be potential catalysts for the degradation of this compound in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4). niscair.res.inresearchgate.netniscair.res.in The catalytic activity of silver nanoparticles significantly enhances the degradation rate of this compound. niscair.res.in Titanium dioxide (TiO2) nanoparticles are also used as photocatalysts for the degradation of organic pollutants, including dyes. wikipedia.orgnih.govnih.govgjesm.netscientificarchives.com

Kinetic Studies and Rate Constant Determination

Kinetic studies have been conducted to evaluate the rate of this compound degradation catalyzed by silver nanoparticles. The degradation rate is typically monitored by observing the decrease in the absorbance of the dye over time using UV-visible spectrophotometry. niscair.res.in For the catalytic degradation of this compound by silver nanoparticles in the presence of sodium borohydride, the reaction follows pseudo-first-order kinetics. tandfonline.com The rate constant (k) for the catalyzed reaction has been determined to be significantly higher compared to the uncatalyzed reaction, which is found to be negligible. niscair.res.in For instance, a rate constant of 0.01 min⁻¹ has been reported for the catalyzed reaction using silver nanoparticles. niscair.res.in The presence of metal nanoparticles provides an alternative reaction pathway by lowering the activation energy, thereby reducing the kinetic barrier and making the reaction thermodynamically and kinetically favorable. niscair.res.in

Role of Reducing Agents (e.g., Sodium Borohydride)

Sodium borohydride (NaBH4) is commonly used as a reducing agent in the catalytic degradation of azo dyes by nanoparticles. niscair.res.inresearchgate.netniscair.res.inwikipedia.orgamericanelements.comthegoodscentscompany.comamericanelements.com While the reduction of this compound by NaBH4 in the absence of a catalyst is thermodynamically favorable, it is kinetically slow. niscair.res.in Metal nanoparticles, such as silver nanoparticles, facilitate this reduction by acting as electron relays, transferring electrons from the borohydride ions to the azo dye molecules. tandfonline.com The presence of both the reducing agent and the nanoparticles is crucial for noticeable dye degradation. ramsadaycollege.com

Green Synthesis Methodologies for Nanoparticles

Green synthesis methods for producing nanoparticles, including silver nanoparticles, have been explored for their environmental friendliness and cost-effectiveness. niscair.res.inresearchgate.netresearchgate.netresearchgate.net These methods often involve using biological resources, such as plant extracts, as reducing and capping agents. researchgate.netresearchgate.netresearchgate.netijplantenviro.com For example, silver nanoparticles used for this compound degradation have been synthesized using green methodologies. niscair.res.inresearchgate.net Tannic acid has been reported as a reducing agent in the green synthesis of silver nanoparticles, also providing stability to the particles. niscair.res.in Green synthesized nanoparticles have shown efficiency in degrading organic azo dyes. ijplantenviro.com

Electrochemical Degradation

Electrochemical methods have been investigated for the degradation of this compound. Studies involving the use of a polycrystalline platinum electrode have shown that under an applied potential, both adsorption and electrooxidation of this compound occur. Initially, the adsorption rate of the dye molecules onto the electrode surface is higher than the electrooxidation rate until the surface is fully covered. acs.org Following this, the oxidation of this compound becomes the dominant process, leading to a stabilization of the signal intensity. acs.org The rate constants for both the adsorption and oxidation processes are significantly influenced by the applied potential. acs.org

Adsorption Studies for Removal from Wastewater

Adsorption is a widely used method for the removal of dyes from wastewater due to its effectiveness. usm.my Various adsorbent materials, including biosorbents, activated carbon, and zeolite, have been explored for their ability to remove this compound from aqueous solutions.

Adsorption onto Biosorbents (e.g., Olive Pomace, Activated Carbon, Zeolite)

Biosorbents derived from agricultural waste, such as olive pomace and orange peels, have shown potential for the adsorption of disperse dyes. Olive pomace has demonstrated high efficiency in removing Disperse Orange from solutions, with the process suggesting weak interactions between the dye and the biosorbent. mdpi.com Orange peels have also been investigated as a low-cost biosorbent for disperse dyes, with studies examining the influence of parameters like pH, contact time, adsorbent dosage, and temperature on the adsorption efficiency. neliti.comneliti.comresearchgate.net

Activated carbon, prepared from various sources including rattan sawdust and Holm Oak acorns, has been extensively studied for its adsorption capacity for Disperse Orange 30 (a related disperse orange dye). usm.mynih.gov Activated carbon derived from rattan sawdust by chemical activation with phosphoric acid has shown a maximum monolayer adsorption capacity of 89.29 mg/g for Disperse Orange 30. usm.myresearchgate.net Activated carbon from Holm Oak acorns, activated with agents like H₃PO₄, ZnCl₂, and KOH, has also shown high dye removal efficiency, with the type of activating agent significantly impacting the adsorption process. nih.gov

Zeolites, including those synthesized from cenospheres (a byproduct of coal combustion), have been explored for the removal of disperse dyes like Disperse Orange 25 and Disperse Blue 79:1 from wastewater. iwaponline.comascelibrary.orgnih.gov Zeolites synthesized from cenospheres have shown high removal percentages for Disperse Orange 25 under optimized conditions. iwaponline.comascelibrary.orgnih.gov Zeolite grains coated with polymers have also been colored with this compound for visual monitoring of the coating process, indicating the dye's ability to interact with the zeolite and polymer matrix. researchgate.net

Adsorption Kinetics and Isotherms

The adsorption behavior of disperse dyes, including Disperse Orange 30, onto various adsorbents has been analyzed using different kinetic and isotherm models. For the adsorption of Disperse Orange 30 on polyester (B1180765) fabric, the Nernst adsorption isotherm has been found to provide the best fit to experimental data compared to Langmuir and Freundlich models. crimsonpublishers.comiau.irresearchgate.net Kinetic studies on the adsorption of Disperse Orange 30 onto polyester fabric suggest that the pseudo-second-order kinetic model best describes the adsorption process. iau.irresearchgate.net

For activated carbon adsorbents, the Langmuir isotherm model has frequently been reported to best represent the equilibrium adsorption data for disperse dyes like Disperse Orange 30, indicating monolayer adsorption on a homogeneous surface. usm.myresearchgate.netfrontiersin.org Pseudo-second-order kinetic models have also been found to accurately describe the adsorption rates of Disperse Orange 30 onto activated carbon. usm.myresearchgate.net

Studies on the adsorption of Disperse Orange 25 onto zeolite synthesized from cenospheres also found that the Langmuir isotherm provided a better correlation than Freundlich and Temkin isotherms, with the adsorption kinetics following the pseudo-second-order model. iwaponline.comascelibrary.org

Table 1 summarizes representative adsorption capacities for Disperse Orange 30 on different adsorbents.

AdsorbentDyeMaximum Monolayer Adsorption Capacity (mg/g)Isotherm ModelKinetic ModelReference
Rattan Sawdust-based Activated Carbon (RSAC)Disperse Orange 3089.29LangmuirPseudo-second-order usm.myresearchgate.net
Activated Carbon from Holm Oak Acorns (ZnCl₂)Disperse Orange 30Not specified (93.5% removal)Not specifiedNot specified nih.gov
Zeolite synthesized from CenospheresDisperse Orange 25125.0LangmuirPseudo-second-order iwaponline.comascelibrary.org
Raw Orange PeelDisperse Yellow SE-G88.89LangmuirPseudo-second-order researchgate.net

Photodegradation Kinetics and Self-Healing Phenomena in Polymer Matrices

Disperse Orange 30 (Disperse Orange 11, a closely related dye) has been a key subject in studies concerning reversible photodegradation and self-healing phenomena when doped in polymer matrices, particularly poly(methyl methacrylate) (PMMA). aip.orgresearchgate.netrsc.orgarxiv.orgoptica.orgaip.orgarxiv.orgresearchgate.net Unlike irreversible photodegradation observed in liquid solutions, Disperse Orange 11 in polymer matrices can exhibit a degree of recovery after photodamage. researchgate.netoptica.orgresearchgate.net

Temperature Dependence of Photodegradation and Recovery Rates

The temperature of the polymer matrix significantly influences the photodegradation and self-healing kinetics of doped dyes like Disperse Orange 11. Studies have shown that increasing the sample temperature leads to a greater photodegradation rate and degree of degradation. aip.orgaip.org Conversely, higher temperatures result in a slower recovery rate and a larger recovery fraction. aip.orgaip.org This temperature dependence is a crucial aspect of the reversible photodegradation process in these systems. aip.orgaip.orgarxiv.org

Correlated Chromophore Domain Models

The observed reversible photodegradation and self-healing in Disperse Orange 11-doped polymers have led to the development of theoretical models, such as the correlated chromophore domain model (CCDM) and its extensions (eCCDM, mCCDM). aip.orgresearchgate.netrsc.orgoptica.orgarxiv.orgaip.orgarxiv.orgoptica.orgresearchgate.netnsysu.edu.tw This model posits that dye molecules form correlated domains or aggregates within the polymer matrix. aip.orgresearchgate.netrsc.orgoptica.orgarxiv.orgarxiv.org These domains are hypothesized to be linear aggregates of dye molecules along polymer chains, with interactions between molecules mediated by the polymer chain facilitating the self-healing effect. aip.orgrsc.org

The CCDM and its modified versions aim to describe the temperature and concentration-dependent behavior of reversible photodegradation. aip.orgresearchgate.netrsc.orgaip.org Experimental results regarding the temperature dependence of photodegradation and recovery rates have been found to be consistent with the predictions of the modified correlated chromophore domain model. aip.orgaip.org Quantitative fitting of experimental data for Disperse Orange 11 in PMMA has allowed for the determination of parameters related to domain formation, such as domain density and domain free energy advantage, which align with values obtained through other experimental techniques. aip.orgaip.org While the eCCDM has shown robustness in describing reversible photodegradation and recovery in Disperse Orange 11/PMMA under various conditions, some studies suggest that further modifications may be needed to accurately predict all aspects of the degradation process, particularly the irreversible component. rsc.org

The underlying mechanisms of self-healing within these correlated domains are still an active area of research, with proposed mechanisms including photoinduced intramolecular proton transfer tautomerization, twisted intramolecular charge transfer (TICT) formation, hydrogen bonding with the polymer, or reversible photocycloaddition. rsc.orgresearchgate.netoptica.org The polymer host is considered to play a crucial role in enabling the reversible degradation pathway that is not observed in liquid solutions. optica.orgarxiv.org

Environmental Persistence and Regulatory Scrutiny

This compound is characterized by low water solubility, which influences its behavior in the environment fishersci.comscbt.com. This low solubility suggests that it is not likely to be highly mobile in aquatic environments fishersci.com. Disperse dyes, in general, are known for their hydrolytic stability and are not readily biodegradable, although some inherent biodegradation is possible scbt.com. The molecular size and substituents of azo dyes can also affect their degradation rates scbt.com.

Research indicates that some azo dyes, including potentially this compound, can be persistent in the environment scbt.comsolubilityofthings.com. Their recalcitrance to degradation is a concern from an environmental standpoint ohsu.edu. Disperse dyes have a significant potential to adsorb onto sediments and bioconcentrate due to their lipophilic nature scbt.com.

Regulatory bodies worldwide scrutinize the use of certain azo compounds due to their potential to release harmful amines upon degradation ontosight.aisolubilityofthings.com. While the specific classification of this compound can depend on factors such as purity and usage conditions, some azo dyes have been classified as potentially carcinogenic ontosight.ai.

Studies on the degradation of azo dyes, including this compound, are ongoing. For instance, research has explored the degradation of this compound by white-rot fungi like Pleurotus ostreatus, investigating the extent of degradation and mineralization researchgate.net. Computational studies are also being conducted to understand the initial steps in the degradation of azo dyes, such as the interaction with hydroperoxyl radicals researchgate.netnih.gov. These studies aim to identify potential degradation pathways and assess the environmental persistence of these compounds researchgate.netnih.gov.

The environmental impact of synthetic orange dyes, including their persistence in aquatic ecosystems and potential risks to aquatic life, has garnered increasing attention nih.gov. The ability to detect trace levels of these dyes in environmental samples is considered crucial for assessing pollution levels and implementing remediation strategies nih.gov.

Toxicological and Ecotoxicological Research of Disperse Orange 3 and Its Metabolites

Human Health Impacts and Dermatological Studies Disperse Orange 3 has been associated with adverse effects on human health, particularly concerning dermatological reactions.tsu.edu

Allergic Contact Dermatitis and Sensitization Potential this compound is a recognized sensitizer (B1316253) and a common cause of allergic contact dermatitis (ACD) in individuals exposed to textiles colored with this dye.nih.govscbt.comeuropa.euqeios.comThe prevalence of contact allergy to disperse dyes in the general population has been reported to be a few percentage points.europa.eukarger.com

Clinical Patch Test Data and Epidemiological Studies Clinical patch testing is a primary method for identifying sensitization to this compound. Studies have shown that this compound is one of the most frequent allergens among disperse dyes.qeios.comnih.gov

Data from patch testing studies highlight the prevalence of this compound sensitization:

In a study of 128 patients positive to PPD, 46.1% also reacted to this compound. researchgate.netnih.gov

A study on 1481 dermatitis patients found a 3.6% contact allergy rate to a textile dye mix containing this compound, and all patients positive to this compound were also positive to PPD. diva-portal.orgresearchgate.net

In a Spanish study (2019-2022) involving 6128 patients, 3.3% were positive to a textile dye mix, and this compound was the most frequent positive dye (16%) among those tested with a textile dye series. ulpgc.esresearchgate.net 92.3% of patients positive to this compound were also positive to the textile dye mix. ulpgc.es

These epidemiological studies and patch test data indicate that sensitization to this compound is a significant concern, often occurring alongside PPD sensitization. ulpgc.esresearchgate.net

Here is a summary of selected patch test data:

Study PopulationAllergen TestedPositivity Rate (%)Simultaneous Positivity with PPD (%)Reference
128 patients positive to PPDThis compound46.1100 (among DO3 positives) researchgate.netnih.gov
1481 dermatitis patientsTextile Dye Mix (with DO3)3.6- diva-portal.orgresearchgate.net
1481 dermatitis patientsThis compound-100 (among DO3 positives) diva-portal.orgresearchgate.net
6128 patients (Spain, 2019-2022)Textile Dye Mix3.357 (among TDM positives) ulpgc.esresearchgate.net
164 patients tested with textile dye series (Spain)This compound1692.3 (among DO3 positives) ulpgc.es
209 patients suspected of textile dye allergyThis compound (individual testing)9.6- nih.govresearchgate.net

Potential Carcinogenicity and Mutagenicity The potential carcinogenicity and mutagenicity of this compound and other azo dyes have been investigated due to the concern that they can be cleaved into potentially harmful aromatic amines.tsu.edueuropa.euqeios.comWhile this compound is not classified as carcinogenic or germ cell mutagenic according to some safety data, there is limited evidence suggesting a potential carcinogenic effect.scbt.comchemos.deSome azo dyes and their metabolites are reported to be mutagenic or carcinogenic.tsu.eduresearchgate.net

Links to Bladder Cancer Risks

There has been concern regarding the potential link between this compound and bladder cancer risks. Disperse dyes, in general, have been linked to increased bladder cancer risks tsu.edu. Aromatic amines, which can be produced from the metabolic breakdown of azo dyes like this compound, have been strongly associated with bladder and renal pelvis cancers in humans mst.dk. Studies on workers exposed to aromatic amines, such as benzidine (B372746), have shown a significantly increased incidence of bladder cancer deaths compared to expected rates mst.dk. While some studies have examined bladder cancer risk in textile industry workers exposed to dyes, specific data directly linking this compound exposure to bladder cancer in humans is limited ca.gov. Some studies on occupational exposure to benzidine in dye production and use facilities in China have investigated the association between N-acetylation phenotype and bladder cancer risk researchgate.net.

Systemic Toxicity and Methemoglobinemia

This compound and/or its metabolites may bind to hemoglobin, inhibiting the normal uptake of oxygen, a condition known as methemoglobinemia scbt.com. This condition is a form of oxygen starvation (anoxia) scbt.com. Accidental ingestion of the material may be damaging to health scbt.com. Entry into the bloodstream, for example, through cuts, abrasions, or lesions, may produce systemic injury with harmful effects scbt.com. Exposure to aromatic amines, which can be metabolites of azo dyes, may cause methemoglobinemia mst.dk. The amines oxidize the heme iron of hemoglobin from Fe(II) to Fe(III), blocking oxygen binding and resulting in symptoms like cyanosis, weakness, and dizziness mst.dk.

Respiratory Irritation and Lung Function Changes

This compound can cause respiratory irritation in some individuals, and the body's response to this irritation can lead to further lung damage scbt.com. Long-term exposure to respiratory irritants may result in airway diseases involving difficult breathing and related systemic problems scbt.com. Persons with impaired respiratory function, airway diseases, and conditions such as emphysema or chronic bronchitis may experience further disability if excessive concentrations of particulate are inhaled scbt.comscbt.comszabo-scandic.com. Long-term exposure to high dust concentrations may cause changes in lung function, such as pneumoconiosis, particularly from particles less than 0.5 micron that penetrate and remain in the lung scbt.comscbt.comszabo-scandic.com. A study on textile dyeing workers exposed to reactive dyes showed a significantly higher prevalence of chronic respiratory symptoms, including occupational asthma, compared to a control group researchgate.net. While this study focused on reactive dyes, it highlights the potential for respiratory issues in textile industry settings involving dyes.

Ecotoxicological Assessments

Ecotoxicological assessments evaluate the potential harm of substances to the environment dergi-fytronix.com. The discharge of industrial wastewater containing dyes like this compound is a significant environmental concern sciensage.infonih.govresearchgate.net.

Impact on Aquatic Ecosystems

The presence of synthetic dyes in water bodies degrades water quality and endangers aquatic life sciensage.inforesearchgate.net. The contaminating effects of dyes on aquatic environments stem from their long-term presence, buildup in sediments, particularly in aquatic species, degradation into mutagenic or toxic compounds, and low aerobic biodegradability sciensage.inforesearchgate.net. Disperse dyes, being hydrophobic, have a significant potential to adsorb onto sediments and bioaccumulate mst.dk. Their discharge into surface water can obstruct light penetration and oxygen transfer, threatening aquatic life sciensage.info. While this compound is not classified as hazardous to the aquatic environment according to some safety data sheets, other sources highlight the general ecotoxicological concerns associated with azo dyes and their potential metabolites in aquatic systems researchgate.netchemos.decarlroth.com.

Studies on Model Organisms (e.g., Caenorhabditis elegans) for Lethality and Sublethal Effects

Model organisms like Caenorhabditis elegans are used in ecotoxicological studies to evaluate the effects of toxicants tsu.eduuga.edu. C. elegans has been used to study the toxicity of a range of environmental toxicants using both lethal and sublethal endpoints, including behavior, growth, and reproduction uga.edunih.gov. Studies investigating the impact of azo dyes, including this compound, on C. elegans have examined lethality and sublethal effects such as reproductive endpoints (brood size, egg-laying, egg hatching), behavioral endpoints (body bend frequency, pharyngeal pumping rate), and enzymatic endpoints (reactive oxygen species) tsu.edu. Exposure to this compound has been shown to cause severe lifespan defects and reproductive defects in C. elegans tsu.edu.

Cell Viability and Mitochondrial Respiration Studies in Keratinocytes and Epithelial Cells

Studies have investigated the effects of disperse textile dyes, including Disperse Orange 37 (a related disperse orange dye), on the viability and mitochondrial function of cell cultures, such as mouse skin keratinocytes (MPEK-BL6 line) and intestinal porcine epithelial cells (IPEC-J2 cells) frontiersin.orgnih.govresearchgate.netnih.gov. These studies aimed to understand the potential impact of these dyes on cell health and metabolic processes. While this compound was not explicitly listed as one of the dyes tested in some of these studies focusing on cell viability and mitochondrial respiration, other disperse dyes like Disperse Blue 1, Disperse Blue 124, and Disperse Brown 1 were shown to impair cell viability and mitochondrial function in keratinocytes and epithelial cells researchgate.netfrontiersin.orgnih.govresearchgate.netnih.gov. These findings suggest that some disperse dyes can influence cellular health and metabolic activity frontiersin.orgnih.govresearchgate.netnih.gov.

Analytical Methodologies for Detection and Quantification of Disperse Orange 3

Spectrophotometric Techniques (UV-Vis) for Concentration Determination

UV-Vis spectrophotometry is a commonly used technique for characterizing azo compounds like Disperse Orange 3. researchgate.net This method relies on the principle that molecules with delocalized π-electrons, such as those in the azo group (N=N), exhibit strong absorption bands in the visible region of the spectrum. researchgate.net The intensity of this absorption is directly proportional to the concentration of the analyte in solution, as described by the Beer-Lambert law. gcms.czlambda-at.com

This compound in ethanol (B145695) exhibits a maximum absorbance (λmax) at 443 nm. researchgate.netsigmaaldrich.com Other absorption bands have been observed at 227 nm and 275 nm, corresponding to different electronic transitions within the molecule. researchgate.netresearchgate.net Studies have determined the molar extinction coefficient (εmax) of this compound in ethanol at 443 nm to be 1.35 × 10⁴ M⁻¹ cm⁻¹. researchgate.net This value is useful for quantitative analysis, allowing for the determination of this compound concentration based on its absorbance at this wavelength. lambda-at.com UV-Vis spectroscopy can be used to determine the concentration of a particular molecule in solution and to characterize its absorbance or transmittance over a range of wavelengths. gcms.czlambda-at.com

Data on the spectral properties of this compound in ethanol at 10⁻⁴ M concentration include:

ParameterValueUnit
Maximum Absorbance (λmax)443nm
Molar Extinction Coefficient (εmax)1.35 × 10⁴M⁻¹ cm⁻¹
Oscillator Strength (f)15.83 × 10⁻²M⁻¹ cm⁻²
Dipole Moment4.45D
Absorption Cross-Section0.32 × 10⁻¹⁶cm²
Attenuation Length0.027cm
Fluorescence Emission532nm
Stokes Shift (Δλ)89nm
Stokes Shift (Δν)3776cm⁻¹

UV-Vis spectroscopy has been used to monitor the biodegradation of this compound, observing a decrease in absorbance at 443 nm over time, indicating the breakdown of the dye. sciensage.info While useful for concentration determination, UV-Vis detection alone in HPLC can be challenging for accurate detection when coelution with other dyes occurs, such as with Disperse Yellow 3. labrulez.comwaters.com

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of disperse dyes, including this compound, allowing for quantification and purity assessment. fishersci.ielabrulez.comniscair.res.in HPLC separates components in a mixture based on their interactions with a stationary phase and a mobile phase. Various HPLC methods have been developed for the analysis of this compound, often coupled with different detectors.

Reverse phase (RP) HPLC methods are commonly employed for this compound analysis. sielc.comsielc.com These methods typically use a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of an acid like phosphoric acid or formic acid. sielc.comsielc.comd-nb.info For Mass Spectrometry (MS) compatible applications, phosphoric acid is usually replaced with formic acid. sielc.comsielc.com

HPLC coupled with UV-Vis detection is a standard approach for quantifying this compound. labrulez.com The detection is typically performed at the maximum absorbance wavelength of the dye, which is 443 nm. However, coelution of this compound with other dyes like Disperse Yellow 3 can pose challenges for accurate quantification using UV detection alone, necessitating chromatographic separation or the use of more selective detectors. labrulez.comwaters.com

HPLC can also be coupled with mass spectrometry (LC-MS) for more specific and sensitive detection. labrulez.comoup.comlcms.cz LC-MS methods allow for the simultaneous determination and quantification of multiple disperse azo dyes, including this compound, at low concentrations in environmental water samples. oup.com The use of tandem mass spectrometry (LC-MS/MS) provides increased selectivity and lower detection limits. oup.com

Studies have optimized SPE-LC-ESI-MS/MS methods for monitoring disperse azo dyes in environmental aquatic samples. oup.com Calibration curves for this compound using such methods have shown good linearity over a range of concentrations. oup.com The method provided limits of detection and quantification around 2.0 and 8.0 ng L⁻¹, respectively. oup.com

HPLC methods are also suitable for assessing the purity of this compound. Purity can be confirmed via HPLC and melting point analysis.

Mass Spectrometry for Structural Confirmation and Impurity Detection

Mass Spectrometry (MS) is a powerful analytical technique used for the structural confirmation and impurity detection of this compound, often coupled with chromatographic separation techniques like GC or HPLC. fishersci.ie MS provides information about the mass-to-charge ratio (m/z) of ions, which can be used to identify compounds and determine their molecular weight.

For this compound (C₁₂H₁₀N₄O₂), the molecular weight is approximately 242.23 g/mol . fishersci.ie In mass spectrometry, the protonated molecule ([M+H]⁺) is often observed, with an m/z of 243.0877. nih.gov Other fragmentation ions can be detected and used for structural confirmation. nih.gov

GC-MS has been used for the analysis of this compound, providing total ion chromatograms and mass spectra for identification. researchgate.net LC-MS and LC-MS/MS are particularly useful for the analysis of disperse dyes in complex matrices, such as environmental water samples. oup.comlcms.cz These techniques allow for the identification and quantification of this compound and the detection of potential impurities or degradation products. oup.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions, providing more specific structural information and enhancing the confidence of identification. nih.gov LC-ESI-MS/MS methods have been optimized for the analysis of disperse dyes, with the spectra of this compound revealing an abundant [M+H]⁺ ion selected as the precursor ion for fragmentation. oup.com

Mass detection in conjunction with HPLC can significantly improve detection sensitivity and enable the independent detection of compounds even if they coelute in the chromatographic separation. labrulez.com This is particularly valuable for complex samples where complete chromatographic resolution of all components may be challenging. labrulez.com

Solid-Phase Extraction (SPE) for Environmental Sample Preparation

Solid-Phase Extraction (SPE) is a crucial sample preparation technique used to isolate and concentrate analytes, such as this compound, from complex matrices, particularly environmental samples, before chromatographic analysis. fishersci.iecore.ac.ukwindows.net Sample preparation is often considered a bottleneck in the analytical process, and SPE plays a vital role in removing interferences and preconcentrating the target analyte. core.ac.uk

SPE involves the use of a solid sorbent material to retain the analyte of interest while allowing the sample matrix to pass through. windows.net The retained analyte is then eluted using a suitable solvent. This process effectively cleans up the sample and concentrates the analyte, improving the sensitivity of subsequent analytical techniques like HPLC and MS. core.ac.ukwindows.net

For the analysis of disperse dyes in environmental water samples, SPE has been reported as an effective extraction protocol. oup.comresearchgate.net An optimized SPE-LC-ESI-MS/MS method for monitoring disperse azo dyes in environmental aquatic samples utilized SPE as a sample preparation step. oup.com The SPE procedure involved preconditioning cartridges, loading the water samples, washing the cartridges to remove interferences, and eluting the retained dyes with appropriate solvents. oup.com The extracts were then concentrated before LC-MS/MS analysis. oup.com

SPE has been validated and applied to various environmental matrices, including receiving waters and treated water samples, for the analysis of disperse dyes. oup.com The method has shown good recovery values for this compound and other target analytes in spiked environmental water samples. oup.com Dispersive solid phase extraction (dSPE) is an iteration of SPE where the solid sorbent is added directly to the liquid sample. mdpi.com

Electrochemical Sensing Strategies

Electrochemical sensing strategies offer an alternative approach for the detection of synthetic orange dyes, including this compound, by exploiting their intrinsic redox properties. sigmaaldrich.comresearchgate.netmdpi.com These methods involve applying an electrical potential to an electrode system, which induces electron transfer between the electrode and the dye molecules. mdpi.com This electron transfer generates a measurable current that is proportional to the dye concentration. mdpi.com

This compound molecules can undergo adsorption followed by oxidation at electrode interfaces. acs.org The dynamics of this process are relevant for developing effective remediation strategies and can be utilized for sensing purposes. acs.org

Various electrochemical sensor designs have been explored, ranging from unmodified electrodes to those modified with nanomaterials or polymers to enhance selectivity and sensitivity. researchgate.netmdpi.com Nanomaterial-based sensors, utilizing materials like carbon nanotubes or metal nanoparticles, have demonstrated exceptional sensitivity and wide linear ranges for detecting synthetic orange dyes. researchgate.netmdpi.com For example, conductive polymer nanocomposites incorporating carbon nanotubes modified with this compound have been developed as volatile solvent sensors. techscience.com

Electrochemical methods can be used for the quantitative determination of trace amounts of disperse dyes in wastewater. mdpi.com Studies have investigated the electrochemical behavior of this compound on different electrode surfaces to understand its adsorption and oxidation dynamics. acs.org

While the provided search results mention electrochemical sensing strategies for synthetic orange dyes in general and allude to the electrochemical behavior of this compound, detailed research findings specifically on the detection and quantification of this compound using electrochemical sensors are less prevalent compared to chromatographic and spectrophotometric methods in the provided context. However, the fundamental principles of electrochemical detection based on redox reactions are applicable to this compound due to its azo structure. researchgate.netmdpi.com

Applications and Advanced Materials Research Involving Disperse Orange 3

Dye Manufacturing and Textile Industry Research

Disperse Orange 3 is widely utilized in the textile industry for dyeing synthetic fibers. ontosight.ai Research in this area focuses on its dyeing properties and efforts to mitigate its allergenic potential in textile formulations. nih.govdiva-portal.org

Dyeing of Synthetic Fibers (Polyester, Acetate (B1210297), Nylon)

This compound is a common disperse dye used for coloring synthetic textiles such as polyester (B1180765), acetate fibers, and nylon. ontosight.aichemicalbook.comresearchgate.netmst.dk Disperse dyes, in general, are slightly soluble or insoluble in water and are applied to hydrophobic fibers like polyester due to their low molecular weight and non-ionic nature. researchgate.netijsrset.com DO3 is valued for its lightfastness and resistance to washing and wear, making it suitable for durable textiles. ontosight.ai While originally developed for cellulose (B213188) acetate, disperse dyes, including DO3, are now predominantly used on polyester, as well as nylon and acrylic fibers. researchgate.netsatra.com

Reduction of Allergenic Components in Textile Dye Formulations

This compound has been identified as a significant allergen in textile dye mixes (TDM). nih.govchemicalbook.com Studies involving dermatitis patients have shown DO3 to be a frequently identified allergen among those tested with TDM. nih.gov A strong correlation exists between allergy to para-phenylenediamine (PPD) and positive reactions to DO3, with approximately 85% of PPD-allergic patients also reacting positively to DO3. nih.govdiva-portal.orgresearchgate.netnih.gov This has led to discussions and research into the possibility of excluding DO3 from TDM formulations used in patch testing to reduce allergic reactions associated with this compound. diva-portal.orgresearchgate.net Research suggests that a modified TDM without DO3 can detect a comparable number of allergic reactions as formulations containing DO3, supporting the potential for minimizing allergenic components in textile products. nih.gov A study involving 1481 dermatitis patients compared a TDM containing DO3 (TDM 6.6%) with a TDM without DO3 (TDM 7.0%). diva-portal.orgresearchgate.netnih.gov

Table 1: Patch Test Results with Textile Dye Mixes

Textile Dye MixPercentage of Patients with Contact Allergy
TDM 6.6% (with DO3)3.6% diva-portal.orgresearchgate.netnih.gov
TDM 7.0% (without DO3)3.0% diva-portal.orgresearchgate.netnih.gov

All 26 patients who tested positive to DO3 in this study also tested positive to PPD. diva-portal.orgresearchgate.netnih.gov The number of patients positive to TDM 7.0% plus those positive to PPD and TDM 6.6% but negative to TDM 7.0% outnumbered those positive to TDM 6.6%, suggesting that TDM 7.0% along with PPD can effectively identify patients with textile dye allergy. diva-portal.orgresearchgate.netnih.gov

Photonic Applications and Optoelectronic Devices

This compound and related azobenzene (B91143) derivatives are investigated for their potential in photonic applications and optoelectronic devices due to their optical properties and ability to undergo photoisomerization. researchgate.netresearchgate.netmdpi.com

Development of Thin Films via Physical Vapor Deposition (PVD)

Thin films of organic materials, including azobenzene derivatives like Disperse Orange 37 (DO37), an azobenzene derivative structurally related to DO3, are developed using techniques such as physical vapor deposition (PVD) for photonic applications. osti.govwisconsin.eduresearchgate.netacs.org PVD is a method used to create amorphous organic glasses with enhanced properties compared to those prepared by liquid cooling. osti.govwisconsin.eduacs.orguchicago.edu This technique allows for control over the deposition process, influencing the resulting film's structure and properties. acs.orguchicago.edu Research on DO37 has shown that PVD can significantly improve the photostability of organic glasses. osti.govwisconsin.eduacs.orgnih.gov

Molecular Orientation and Packing within Thin Films

The molecular orientation and packing within thin films of azobenzene derivatives like DO37 are crucial factors influencing their optical and photochemical properties. osti.govwisconsin.eduresearchgate.netresearchgate.net Studies using techniques such as spectroscopic ellipsometry, FTIR, and IRRAS investigate how deposition conditions, like substrate temperature, affect the molecular arrangement. osti.govresearchgate.netresearchgate.net In PVD-prepared glasses of DO37, photostability has been shown to correlate with glass density, with higher density leading to increased photostability. osti.govwisconsin.eduacs.orgnih.gov Density increases of up to 1.3% have been observed in vapor-deposited DO37 glasses compared to liquid-cooled glasses, resulting in significantly enhanced photostability. osti.govwisconsin.eduacs.orgnih.gov Molecular simulations also support the finding that denser glasses exhibit substantially increased photostability. osti.govwisconsin.edunih.gov The orientation of molecules, such as perpendicular orientation and head-to-tail stacking, can be influenced by the deposition method and substrate properties. researchgate.netresearchgate.netresearchgate.net

Use in Liquid Crystal Displays and Light-Controlled Polymers

This compound and other azo dyes are explored for their application in liquid crystal displays (LCDs) and light-controlled polymers. sigmaaldrich.commdpi.comnih.govresearchgate.net DO3 can be used in low concentrations to enhance the electro-optic properties of dichroic polymer-dispersed liquid crystals (PDLCs), which are materials used in display devices. sigmaaldrich.comsigmaaldrich.com Dye-doped PDLC films can exhibit improved absorbance and contrast ratio. researchgate.net Azobenzene-containing polymers, including those incorporating structures similar to this compound, are investigated for their photocontrollable properties and potential in active photonic crystals, where the optical properties can be tuned by light irradiation. mdpi.com These materials are being studied for applications in light shutters and displays due to their ability to switch between opaque and transparent states under the influence of an electric field. researchgate.netoptica.orgnih.gov

Biomedical Applications and Therapeutic Potential

Research has explored the potential of this compound in biomedical contexts, moving beyond its conventional role as a dye .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in studies related to various medical conditions, including rheumatoid arthritis and inflammatory bowel disease. nih.gov Its potential for oral administration has been investigated, suggesting therapeutic possibilities .

Potential in Drug Delivery Systems and Photodynamic Therapy

Azo compounds, including those structurally related to this compound, have been investigated for their potential in drug delivery systems researchgate.netresearchgate.netsolubilityofthings.com. The light-absorbing properties of this compound have also led to its evaluation as a potential photosensitizer in photodynamic therapy (PDT) evitachem.com. Research indicates that upon light activation, DO3 may generate reactive oxygen species (ROS), which could contribute to cell destruction in targeted therapies .

Sensor Technologies

This compound has shown utility in the development of sensor technologies. It can be used to functionalize epoxy-bisazo based polymers, which are considered for potential use in sensors and optoelectronics sigmaaldrich.comscientificlabs.co.uk. Additionally, related azo compounds have been explored in the development of electrochemical immunosensors for detecting specific biological markers .

Polymer Composites and Material Property Enhancement

In polymer science, this compound has been utilized to enhance the properties of composite materials. It has been used to improve the dispersion of carbon nanotubes (CNTs) within poly(lactic acid) (PLA) matrices . The incorporation of DO3 in PLA/CNT composites has been shown to enhance nucleation and crystallization processes, leading to improved mechanical properties and thermal stability of the composite materials . Furthermore, DO3 has been incorporated into polymer matrices like poly(vinylidene fluoride-co-trifluoroethylene) [P(VDF-TrFE)] to create host-guest systems for potential nonlinear optics (NLO) applications acs.org. Studies have investigated the intermolecular interactions between DO3 and host polymer matrices using techniques like infrared and Raman vibrational spectroscopies acs.org. Polymers functionalized with this compound have also been developed, demonstrating good optical third-order nonlinearities and increased stability acs.org.

Supercritical Carbon Dioxide Dyeing Research

Supercritical carbon dioxide (SC-CO2) dyeing presents an environmentally friendly alternative to traditional water-based dyeing processes, and this compound has been a subject of research in this area acs.orgresearchgate.netscirp.orgconicet.gov.ar.

Solubility Studies in Supercritical CO2

Understanding the solubility of disperse dyes like this compound in supercritical carbon dioxide is crucial for the industrialization of SC-CO2 dyeing acs.org. Solubility measurements of this compound in supercritical carbon dioxide have been conducted at various temperatures and pressures using techniques such as flow-type equilibrium cells acs.orgacs.org. Studies have measured the solubility of DO3 at temperatures ranging from 323.7 K to 413.7 K and pressures from 100 bar to 300 bar acs.orgacs.org. The solubility data have been correlated with models, including an expanded liquid model and empirical equations acs.orgacs.org. Research indicates that the solubility of dyes in supercritical carbon dioxide is influenced by both temperature and pressure, generally increasing with increasing pressure and higher temperatures acs.orgcapes.gov.brmdpi.com.

Data Table: Solubility of this compound in Supercritical CO2

Temperature (K)Pressure (bar)Solubility (mole fraction)
323.7100-300Very small (10⁻⁷ - 10⁻⁵) acs.org
353.7100-300Very small (10⁻⁷ - 10⁻⁵) acs.org
383.7100-300Very small (10⁻⁷ - 10⁻⁵) acs.org
413.7100-300Very small (10⁻⁷ - 10⁻⁵) acs.org
353.2180-300Higher values obtained with flow method capes.gov.br
373.2180-300Higher values obtained with flow method capes.gov.br
393.2180-300Higher values obtained with flow method capes.gov.br

7.6.2. Theoretical Modeling of Solubility

This compound is a monoazo dye with limited solubility in water, which is a characteristic feature of disperse dyes used for synthetic fibers like polyester. nih.govresearchgate.net Understanding and predicting its solubility is crucial for optimizing dyeing processes and exploring potential applications in advanced materials. Theoretical modeling plays a significant role in gaining insights into the solubility behavior of this compound under various conditions.

Theoretical approaches to modeling the solubility of disperse dyes, including those structurally similar to this compound, often involve the use of semi-empirical models and equations of state. These models aim to correlate and predict solubility data based on parameters such as temperature, pressure, and the properties of the solvent (e.g., supercritical carbon dioxide).

Research on the solubility of disperse dyes in supercritical carbon dioxide (sc-CO2), an environmentally friendly alternative to water-based dyeing, has employed various theoretical models. Studies have investigated the correlation and prediction of solubility data for different disperse dyes, including some with similar nitro-azo chromophores to this compound. mdpi.com Models such as the Chrastil, Mendez-Santiago–Teja, Kumar–Johnston, and Bartle models have been utilized to fit experimental solubility data in sc-CO2. mdpi.comdoi.org

For instance, research on other disperse orange dyes in supercritical carbon dioxide has shown that solubility generally increases with increasing pressure and temperature. mdpi.comdoi.org Theoretical models are used to describe this relationship and predict solubility under different operating conditions. The Kumar–Johnston model, for example, has been found to provide a good correlation with experimental solubility data for certain azo disperse dyes in sc-CO2. mdpi.com

While direct theoretical modeling studies specifically and solely focused on the solubility of this compound in various solvents are not extensively detailed in the provided search results, the principles and models applied to similar disperse dyes offer a strong framework for understanding how theoretical approaches would be applied to this compound. Factors influencing the solubility of azo compounds, such as polarity, hydrogen bonding capability, and temperature dependence, are key considerations in theoretical modeling. solubilityofthings.comsolubilityofthings.com The limited water solubility of this compound is attributed to its hydrophobic aromatic rings, while solubility in non-polar solvents like toluene (B28343) and benzene (B151609) is noted. solubilityofthings.comfishersci.iefishersci.ca

Theoretical modeling efforts would likely involve calculating molecular descriptors, intermolecular interactions, and phase behavior to predict solubility in different media. The goal is to develop predictive models that can reduce the need for extensive experimental measurements and guide the design of more efficient and sustainable dyeing processes or new material formulations.

FactorInfluence on Solubility (General for Azo Dyes)
PolarityAffects interactions with polar/non-polar solvents. solubilityofthings.com
Hydrogen BondingInfluences solubility in polar solvents. solubilityofthings.com
TemperatureGenerally, solubility can increase with temperature. solubilityofthings.comsolubilityofthings.com
Hydrophobic GroupsTend to restrict solubility in polar solvents. solubilityofthings.com
pHCan significantly vary solubility for ionizable azo dyes. solubilityofthings.com

Further theoretical modeling specifically on this compound would involve detailed computational studies to understand its interactions with different solvent molecules and predict its solubility across a range of temperatures and pressures.

Regulatory Frameworks and Risk Assessment in Academic Research

International and National Regulations on Azo Dyes (e.g., EU Directives, TSCA, DSL)

The use of azo dyes, including Disperse Orange 3, is subject to various international and national regulations aimed at mitigating potential risks to human health and the environment. In the European Union, regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Annex XVII address the use of certain azo dyes that can cleave to form carcinogenic aromatic amines. While this compound itself is listed among restricted substances in textiles and leather articles under REACH Annex XVII, entry 43, the restriction specifically targets azo dyes that, by reductive cleavage of the azo group, may release one of 22 listed aromatic amines above a certain concentration limit (30 mg/kg) regatta.com. This compound is known to potentially split into p-phenylenediamine (B122844) reagecon.com.

In the United States, this compound is listed on the Toxic Substances Control Act (TSCA) Inventory, indicating it is an existing chemical substance in US commerce scbt.comfishersci.comchemicalbook.com. The TSCA framework provides the EPA with authority to regulate chemical substances.

In Canada, this compound is listed on the Domestic Substances List (DSL) scbt.comfishersci.comlgcstandards.com. The Canadian Environmental Protection Act, 1999 (CEPA) governs chemicals in Canada, and substances on the DSL are subject to its provisions. Proposed release guidelines for certain azo disperse dyes in the textile sector under CEPA 1999 include this compound, identifying potential ecological effects when released to surface water canada.ca.

These regulations reflect concerns regarding the potential for certain azo dyes to release harmful metabolites and their environmental persistence.

Classification as Hazardous Substance (OSHA)

This compound is considered a hazardous substance according to the OSHA Hazard Communication Standard, 29 CFR 1910.1200 scbt.comfishersci.comszabo-scandic.com. Safety data sheets for this compound classify it based on potential hazards.

Based on the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is classified as hazardous fishersci.com. Hazard classifications include Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, Skin Sensitization Category 1, and Specific target organ toxicity (single exposure) Category 3, targeting the respiratory system fishersci.com. Some sources also indicate classification for acute toxicity (Oral, Category 4) and as a carcinogen (Category 1B), and hazardous to the aquatic environment (acute and chronic, Category 1) sigmaaldrich.com.

Hazard statements associated with this compound include causing skin irritation, causing serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation fishersci.iesigmaaldrich.com. Some classifications also include "Harmful if swallowed" and "May cause cancer" sigmaaldrich.com.

Ongoing Research for Environmental Fate and Health Effects Monitoring

Ongoing research continues to investigate the environmental fate and health effects of this compound and similar azo dyes. Studies focus on their persistence, potential for bioaccumulation, and mobility in various environmental compartments scbt.comfishersci.com. This compound is considered to have high persistence in water/soil but low persistence in air, with medium bioaccumulation potential and low mobility in the environment due to its low water solubility scbt.comfishersci.com.

Research also monitors the health effects associated with exposure to this compound, particularly concerning its potential to cause sensitization and its classification based on limited evidence of carcinogenic effects scbt.comfishersci.com. Studies have identified this compound as a frequent allergen in patients with textile dye mix allergy qeios.comdiva-portal.orgnih.gov. Research explores the potential for azo dyes to degrade into mutagenic or carcinogenic aromatic amines, raising indirect health concerns for the parent compounds szabo-scandic.comepa.gov.

Specific research findings include studies on the biodegradation of model azo disperse dyes by microorganisms sigmaaldrich.com and investigations into the impact of chronic exposure of selected azo dyes, including this compound, on model organisms tsu.edu. Systematic evidence mapping is also being used to compile and categorize available toxicological evidence on market-relevant azo dyes to inform potential regulatory needs epa.gov.

Risk Assessment Methodologies and Data Challenges

Risk assessment of chemical substances like this compound involves evaluating potential adverse consequences of exposure. The process typically includes hazard identification, dose-response assessment, exposure assessment, and risk characterization nih.gov.

A common challenge in the risk assessment of chemicals is the lack of sufficient experimental data on their physical-chemical properties, toxicological profiles, and environmental fate nih.govcanada.ca. For many substances, particularly poorly characterized ones or those in complex mixtures, data gaps exist eu-parc.eudfg.de. This necessitates reliance on alternative approaches such as predictive tools, including read-across from structurally similar substances and computational modeling like (Quantitative) Structure-Activity Relationships [(Q)SARs], although these methods also have limitations canada.ca.

For azo dyes, specifically, challenges in risk assessment include the potential for reductive cleavage to form aromatic amines with varying toxicities, the complexity of exposure pathways (e.g., dermal contact from textiles), and the need for robust data on migration and absorption researchgate.netrivm.nl. Assessing the risks from combined exposures to multiple chemicals also presents a significant challenge canada.cadfg.de.

Efforts are ongoing to develop and integrate new methodologies and innovative testing methods, such as New Approach Methodologies (NAMs) and systems toxicology, to address data gaps, reduce uncertainty, and improve the accuracy of risk assessments nih.goveu-parc.eu. However, integrating these complex analyses into regulatory decision-making remains a key challenge nih.gov.

Data challenges are particularly evident for natural toxins and components of technical mixtures, where limited material may be available for testing using traditional regulatory protocols dfg.de. For azo dyes in consumer products like textiles, available data on concentrations and leaching are crucial for exposure assessment rivm.nl.

Interactive Data Table: Regulatory Status and Hazards

Regulation/ClassificationStatus for this compound (or Azo Dyes)Basis / Hazard InformationSource
EU REACH Annex XVII, Entry 43Restricted in textiles/leather if cleaves to listed amines > 30 mg/kgPotential to cleave to p-phenylenediamine reagecon.com, a listed amine. regatta.com
US TSCA InventoryListed (Active)Existing chemical in US commerce. scbt.comfishersci.comchemicalbook.com
Canada DSLListedExisting chemical in Canadian commerce. scbt.comfishersci.comlgcstandards.com
OSHA 29 CFR 1910.1200Considered HazardousClassification includes skin/eye irritation, skin sensitization, respiratory system toxicity. Potential for carcinogenicity and aquatic toxicity also indicated. scbt.comfishersci.comszabo-scandic.comsigmaaldrich.comfishersci.iesigmaaldrich.com

Interactive Data Table: Environmental Fate Properties

PropertyIndication for this compoundSource
Persistence (Water/Soil)High scbt.com
Persistence (Air)Low scbt.com
BioaccumulationMedium scbt.com
MobilityLow (due to low water solubility) fishersci.com

Q & A

Q. What are the established methods for synthesizing and characterizing Disperse Orange 3?

this compound is synthesized via a diazo coupling reaction between nitrobenzene diazonium chloride and aniline derivatives under controlled pH and temperature . Key characterization techniques include:

  • Spectroscopic Analysis : UV-Vis spectroscopy (λmax = 443 nm) for purity assessment .
  • Chromatography : HPLC with photodiode array detection to confirm structural integrity .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) to verify molecular weight (242.24 g/mol) and fragmentation patterns .
  • Thermal Analysis : Melting point determination (~200°C, decomposition) .

Q. What analytical methods are recommended for quantifying this compound in textile matrices?

  • Spectrophotometry : Calibration curves at 443 nm for rapid quantification, with a detection limit (LOD) of ~0.1 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (mobile phase: acetonitrile/water) for separating this compound from co-eluting dyes. LOD: 0.05 ppm .
  • Solid-Phase Extraction (SPE) : Pre-concentration steps for trace analysis in wastewater .

Table 1 : Comparison of Analytical Methods

MethodLOD (ppm)AdvantagesLimitations
UV-Vis0.1Cost-effective, rapidInterference from impurities
HPLC0.05High specificityExpensive equipment
SPE-HPLC0.01Enhanced sensitivity for trace analysisTime-consuming

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and respiratory masks to prevent skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste Disposal : Segregate chemical waste to avoid aquatic contamination, as ecotoxicological data are incomplete .

Advanced Research Questions

Q. How can researchers investigate the photodegradation pathways of this compound in aquatic environments?

  • Experimental Design :
    • Light Sources : Simulate UV and visible light exposure (e.g., xenon lamps) .
    • Analytical Monitoring : LC-MS/MS to identify degradation byproducts (e.g., aromatic amines) .
    • Ecotoxicity Assessment : Use Daphnia magna bioassays to evaluate post-degradation toxicity .
  • Key Variables : pH, dissolved oxygen, and presence of catalysts (e.g., TiO₂) .

Q. How can contradictory data on this compound’s ecotoxicological effects be resolved?

  • Meta-Analysis : Aggregate data from multiple studies (e.g., LC50 values for fish) to identify trends .
  • Sensitivity Analysis : Test variables like exposure duration and organism life stage .
  • Standardized Protocols : Adopt OECD guidelines (e.g., Test No. 301 for biodegradation) to reduce methodological variability .

Q. What strategies optimize this compound’s dispersion efficiency in synthetic polymer matrices?

  • Parameter Screening : Use factorial design (e.g., Taguchi method) to evaluate temperature (120–200°C), pressure, and surfactant concentration .
  • Characterization Tools :
    • SEM-EDS : Assess dye distribution homogeneity in polymers .
    • Color Fastness Tests : ISO 105-C06 for wash resistance .

Table 2 : Key Parameters for Polymer Dispersion

ParameterOptimal RangeImpact on Efficiency
Temperature160–180°CHigher diffusion rates
Surfactant (wt%)0.5–1.5Reduced aggregation
Mixing Time30–45 minutesUniform dispersion

Q. What data management practices ensure reproducibility in this compound research?

  • Metadata Documentation : Record experimental conditions (e.g., pH, instrument calibration) using FAIR principles .
  • Open Data Repositories : Share raw spectra/chromatograms on platforms like Zenodo .
  • Statistical Transparency : Report confidence intervals and effect sizes, avoiding reliance on p-values alone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.